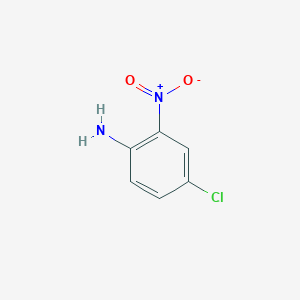

4-Chloro-2-nitroaniline

Description

Properties

IUPAC Name |

4-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGKNXWGYQPUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030384 | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-2-nitroaniline is a bright orange powder. (NTP, 1992), Orange solid; [Hawley] Orange powder; [MSDSonline] | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very soluble in ethanol, ether, acetic acid; slightly soluble in acetone, ligand, Insoluble in water, methanol, and ether, In water, 5,003 mg/L at 25 °C | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg], 4.85X10-4 mm Hg at 25 °C (wat) | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange crystals, Dark orange-yellow prisms from dil alc | |

CAS No. |

89-63-4 | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1929LY233C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 to 243 °F (NTP, 1992), 116.5 °C | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-nitroaniline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 89-63-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physical and chemical characteristics, experimental protocols for their determination, and relevant safety information.

Core Physicochemical Properties

This compound is an organic compound that appears as a bright orange or yellow to brown crystalline solid.[1][2] It is a key intermediate in the synthesis of various pigments and pharmaceuticals.[1][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [4][5] |

| Molecular Weight | 172.57 g/mol | [4][6] |

| Melting Point | 117-119 °C | [3][4][5] |

| Boiling Point | ~200 °C (rough estimate) | [3][4] |

| Density | 1.37 g/cm³ | [3][7] |

| pKa | -1.02 (conjugate acid); 1.10 (+1) at 25°C | [2][3] |

| LogP (log Kow) | 2.72 | [2] |

| Flash Point | 191 °C | [3][4] |

| Autoignition Temperature | 964 °F | [3][4] |

Solubility Profile

The solubility of this compound has been determined in a variety of solvents. The compound is generally characterized as being insoluble in water.[3] A study measuring its mole fraction solubility from 278.15 K to 323.15 K found that solubility increases with rising temperature across all tested solvents.[8]

The solubility magnitude in different solvents follows this order: N-methyl pyrrolidone (NMP) > ethyl acetate/acetonitrile > 1,4-dioxane (B91453) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > n-butanol > ethylene (B1197577) glycol (EG) > cyclohexane (B81311) > water.[8][9] At 298.15 K, the solubility in NMP is 4180 times greater than in water.[8]

| Solvent | Solubility | Temperature |

| Water | 0.5 g/L | 20 °C[10] |

| Ethanol | Soluble | - |

| Ether | Soluble | - |

| Benzene | Soluble | - |

| Acetone | Soluble[1] | - |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard protocols for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.[11][12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[13]

Protocol: Capillary Method

This is the most common technique for determining the melting point of a solid organic compound.[13][14]

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a glass capillary tube that is sealed at one end.[14][15] The tube is tapped gently to pack the solid into the bottom, filling it to a height of 1-2 mm.[11][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating bath (e.g., Thiele tube with oil) or a modern melting point apparatus with a heated metal block.[13][14]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[13][15]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This provides the melting point range.[12][13] For accuracy, at least two careful determinations should be performed.[13]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[16]

Protocol: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8][17]

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container or flask.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[17]

-

Phase Separation: After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[17]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[18]

-

Replication: The experiment is repeated at different temperatures to generate a solubility curve.

Synthesis and Purification Workflow

This compound is primarily used as an intermediate in chemical synthesis.[3] A common laboratory-scale synthesis involves the reduction of a nitroarene precursor. The general workflow for its synthesis and subsequent purification is illustrated below.

Caption: General workflow for the synthesis and purification of this compound.

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Spectra for this compound have been recorded in solvents such as DMSO-d₆.[19][20]

-

IR Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present. The IR spectrum shows characteristic peaks corresponding to the amine (N-H), nitro (N-O), and chloro-aromatic (C-Cl, C-H) groups.[2][21][22]

-

UV-Vis Spectroscopy: The UV spectrum for this compound shows an absorption maximum that can be used for quantitative analysis.[2]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: The compound is fatal if swallowed, inhaled, or in contact with skin.[6][23] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[6][23]

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including safety glasses or a face shield, protective gloves, and respiratory protection (dust mask), is mandatory.[6][24] Work should be conducted in a well-ventilated area or a chemical fume hood.[23][24]

-

Handling: Avoid creating dust and take precautions against static discharge.[23] Keep the container tightly closed and away from heat or ignition sources.[23] Contaminated clothing should be removed and cleaned immediately.[23]

-

Spills: In case of a spill, the solid material should be dampened with alcohol before being transferred to a suitable container for disposal.[25]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support research and development activities.

References

- 1. CAS 89-63-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 89-63-4 [m.chemicalbook.com]

- 4. 89-63-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. hrameshkumar.com [hrameshkumar.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 89-63-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. This compound (89-63-4) 1H NMR spectrum [chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. This compound (89-63-4) IR Spectrum [chemicalbook.com]

- 22. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 23. aarti-industries.com [aarti-industries.com]

- 24. This compound(89-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 25. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-chloro-2-nitroaniline, a key intermediate in the pharmaceutical and dye industries. This document outlines common manufacturing processes, including detailed experimental protocols and comparative quantitative data to assist researchers and chemical development professionals in process evaluation and optimization.

Executive Summary

This compound is a significant chemical intermediate, and its synthesis is predominantly achieved through the nucleophilic aromatic substitution of a chlorine atom in a dichloronitrobenzene isomer with ammonia. The most commercially viable routes start from either 1,4-dichloro-2-nitrobenzene (B41259) or 3,4-dichloronitrobenzene. These processes are typically conducted under high pressure and temperature in the presence of a solvent. This guide details the reaction conditions, yields, and purities associated with these methods, providing a comprehensive resource for laboratory and industrial applications.

Comparative Synthesis Data

The following table summarizes the quantitative data for the two primary synthesis routes to this compound, allowing for a direct comparison of their efficiencies and resulting product quality.

| Starting Material | Reaction Conditions | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

| 1,4-Dichloro-2-nitrobenzene | Amination at 165 °C | Not specified | Not specified | High | >98.0 (GC) | [1] |

| 3,4-Dichloronitrobenzene | Aminolysis at 140 °C, 3.2 MPa | Water | Copper(I) chloride, Tetrabutylammonium bromide | Not explicitly stated for this compound | 99.2 (of 2-chloro-4-nitroaniline) | [2] |

| 2,4-Dichloronitrobenzene | Amination at 130 °C, 36.5-53.5 bars | Chlorobenzene | None | 89.3 - 95.1 | 95.1 - 96 | [3] |

Synthesis Pathways and Mechanisms

The synthesis of this compound primarily relies on the nucleophilic substitution of an activated chlorine atom on a dichloronitrobenzene ring by ammonia. The nitro group in the ortho or para position strongly activates the chlorine atom towards nucleophilic attack.

Pathway 1: Amination of 1,4-Dichloro-2-nitrobenzene

This is a widely utilized industrial method.[1] The chlorine atom at the 1-position, being ortho to the nitro group, is highly activated and is selectively replaced by the amino group.

References

An In-depth Technical Guide to 4-Chloro-2-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-2-nitroaniline, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, outlines established synthesis and analytical protocols, and explores its role in the development of pharmaceuticals and other commercially significant products.

Core Chemical Identity and Properties

This compound, with the CAS number 89-63-4, is an organic compound characterized by a benzene (B151609) ring substituted with a chloro, a nitro, and an amino group.[1] Its chemical structure and properties make it a versatile precursor in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 89-63-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Nitro-4-chloroaniline, p-Chloro-o-nitroaniline, PCONA | [1] |

| InChI Key | PBGKNXWGYQPUJK-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Bright orange crystalline powder/chunks | [2][3] |

| Melting Point | 117-119 °C | [2] |

| Boiling Point | ~200 °C (estimate) | |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, ether | [4] |

| Vapor Pressure | 0.000485 mmHg | [3] |

| logP | 2.72 | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the amination of 1,4-dichloro-2-nitrobenzene.[5][6] Additionally, laboratory-scale syntheses often employ the reduction of nitroarenes.

Experimental Protocol: Synthesis from 1,4-Dichloro-2-nitrobenzene

This protocol describes the selective ammonolysis of 1,4-dichloro-2-nitrobenzene.

Materials:

-

1,4-Dichloro-2-nitrobenzene

-

Aqueous ammonia (B1221849)

-

Autoclave reactor

Procedure:

-

Charge the autoclave with 1,4-dichloro-2-nitrobenzene.

-

Add an excess of aqueous ammonia to the reactor.

-

Seal the autoclave and heat the reaction mixture to approximately 165 °C.[5]

-

Maintain the temperature and pressure for a sufficient duration to ensure complete reaction. Monitor the reaction progress by suitable analytical techniques (e.g., GC-MS).

-

After the reaction is complete, cool the autoclave, and carefully vent the excess ammonia.

-

The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol (B145695).

Experimental Protocol: Laboratory Scale Synthesis via Reduction of a Nitroarene

This protocol details a general procedure for the reduction of a nitroarene to an aniline (B41778) derivative using sodium borohydride (B1222165).[7]

Materials:

-

Nitroarene (e.g., 3,4-Dinitrochlorobenzene as a precursor)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the starting nitroarene (0.5 mmol) in a 1:1 mixture of ethanol and water (2 mL).

-

To this solution, add sodium borohydride (2.5 mmol, 45 mg) in portions while stirring at room temperature (20 °C).

-

Stir the reaction mixture for approximately 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the crude product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of commercially important products.

-

Dyes and Pigments: It is extensively used as a precursor for the synthesis of azo dyes and other colorants.[1][8]

-

Pharmaceuticals: This compound serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][8] Its derivatives have been investigated for their potential as anticancer and antimicrobial agents.

-

Agrochemicals: It is used in the manufacturing of certain herbicides and pesticides, contributing to crop protection and improved agricultural yields.[4][8]

Role as a Precursor in Kinase Inhibitor Synthesis

Derivatives of nitroanilines are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds, which can be synthesized from precursors like this compound, are common cores in many kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/ERK1/2 pathway.

Caption: PI3K/Akt and MAPK/ERK signaling pathways targeted by kinase inhibitors.

Analytical and Characterization Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Key Parameters | Source |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | C18 reversed-phase column, acetonitrile (B52724)/water mobile phase, UV detection at 254-380 nm. | [9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and analysis of volatile impurities | Non-polar capillary column (e.g., DB-5ms), Electron Ionization (EI) source. | [9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretches. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra to confirm the arrangement of protons and carbon atoms. | [9] |

Experimental Protocol: HPLC Analysis

Instrumentation:

-

Standard HPLC system with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

-

An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v).

Procedure:

-

Prepare a standard solution of this compound in acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength between 254-380 nm.

-

Inject 10-20 µL of the sample solution.

-

Analyze the resulting chromatogram for the retention time and peak purity of this compound.

Toxicological Profile and Safety

This compound is classified as a toxic substance and requires careful handling.

-

Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.

-

Metabolism: The toxicity is associated with the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that may interact with DNA and other biomolecules.[10]

-

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 89-63-4 [chemicalbook.com]

- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. benchchem.com [benchchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the crystal structure of 4-Chloro-2-nitroaniline (4Cl2NA), a molecule of interest in organic synthesis, materials science, and as a potential pharmaceutical intermediate. This guide summarizes key crystallographic data from published studies, details the experimental protocols for structure determination, and visualizes the experimental workflow and molecular interactions.

A notable aspect of the crystallographic literature for this compound is the existence of conflicting reports regarding its space group. This guide will present the data from the two primary reported structures to provide a complete picture for researchers.

Crystallographic Data Summary

Two distinct monoclinic crystal structures have been reported for this compound. The most detailed analysis comes from a single-crystal X-ray diffraction study, which identifies the space group as Pc with two molecules in the asymmetric unit.[1] An earlier study based on powder X-ray diffraction data suggested the centrosymmetric space group P21/n.[2]

Single-Crystal Structure Determination (Space Group: Pc)

This structure was determined from a yellow needle-shaped crystal grown from dichloromethane.[1] The asymmetric unit contains two crystallographically independent molecules.[1]

Table 1: Crystal Data and Structure Refinement for Pc Structure. [1]

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅ClN₂O₂ |

| Formula Weight | 172.57 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Unit Cell Dimensions | |

| a | 11.272 (3) Å |

| b | 3.8023 (11) Å |

| c | 17.016 (5) Å |

| β | 97.051 (8)° |

| Volume | 723.8 (4) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 (2) K |

| Diffractometer | Bruker SMART APEX CCD |

| θ range for data collection | 2.4° to 28.4° |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R-factor [I > 2σ(I)] | 0.046 |

| wR-factor (all data) | 0.109 |

| Data / restraints / params | 2318 / 2 / 199 |

Powder X-ray Diffraction Structure (Space Group: P21/n)

This structure was determined from crystals grown by the slow evaporation of an ethanol (B145695) solution.[2] The analysis of the powder diffraction pattern led to the assignment of the centrosymmetric space group P21/n.[2]

Table 2: Crystal Data for P21/n Structure. [2]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a | 8.518 Å |

| b | 3.807 Å |

| c | 22.602 Å |

| β | 97.22° |

| Volume | 727.228 ų |

Molecular Structure and Crystal Packing (Pc Structure)

In the more detailed Pc structure, both independent molecules in the asymmetric unit are planar.[1] A key feature is the presence of an intramolecular hydrogen bond between one of the amino hydrogen atoms and an oxygen atom of the adjacent nitro group.[1]

The two independent molecules are linked together by two intermolecular N—H···O hydrogen bonds, forming a dimer.[1] These dimers are then connected in a head-to-tail fashion by further N—H···O hydrogen bonds, creating one-dimensional ribbons that propagate through the crystal lattice.[1]

Table 3: Hydrogen Bond Geometry for Pc Structure (Å, °). [1]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N11—H11A···O11 (intra) | 0.86 | 2.04 | 2.645 (4) | 127 |

| N11—H11B···O21 (inter) | 0.86 | 2.36 | 3.218 (4) | 176 |

| N21—H21A···O12 (inter) | 0.86 | 2.26 | 3.017 (3) | 146 |

Note: Detailed bond lengths and angles for non-hydrogen atoms are not provided in the search results but can be accessed from the Crystallographic Information File (CIF) associated with the Cambridge Structural Database (CSD) deposition number CCDC 633904.

References

Solubility Profile of 4-Chloro-2-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-2-nitroaniline in a range of common organic solvents. Understanding the solubility of this compound is crucial for its application in the synthesis of dyes, pigments, and pharmaceuticals.[1] This document presents quantitative solubility data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow, intended for use by professionals in research and development.

Quantitative Solubility Data

The solubility of this compound was determined in twelve pure solvents at temperatures ranging from 278.15 K to 323.15 K.[2] The experimental data, expressed as the mole fraction (x) of this compound, is summarized in the table below. The data indicates that solubility increases with rising temperature across all tested solvents.[2] Notably, this compound exhibits its highest solubility in N-methyl pyrrolidone (NMP) and its lowest in water.[2]

| Temperature (K) | Acetonitrile | Cyclohexane | 1,4-Dioxane | Ethanol | Ethyl Acetate | Ethylene Glycol | Isopropanol | Methanol | n-Butanol | n-Propanol | NMP | Water |

| 278.15 | 0.0818 | 0.00079 | 0.0612 | 0.0355 | 0.0833 | 0.00318 | 0.0233 | 0.0433 | 0.0189 | 0.0286 | 0.2081 | 0.000041 |

| 283.15 | 0.0946 | 0.00098 | 0.0722 | 0.0416 | 0.0971 | 0.00382 | 0.0275 | 0.0505 | 0.0223 | 0.0336 | 0.2372 | 0.000050 |

| 288.15 | 0.1092 | 0.00122 | 0.0848 | 0.0486 | 0.1128 | 0.00458 | 0.0324 | 0.0587 | 0.0262 | 0.0393 | 0.2698 | 0.000060 |

| 293.15 | 0.1259 | 0.00151 | 0.0991 | 0.0566 | 0.1305 | 0.00547 | 0.0381 | 0.0681 | 0.0307 | 0.0459 | 0.3061 | 0.000072 |

| 298.15 | 0.1450 | 0.00186 | 0.1155 | 0.0658 | 0.1505 | 0.00654 | 0.0446 | 0.0788 | 0.0359 | 0.0535 | 0.3465 | 0.000083 |

| 303.15 | 0.1668 | 0.00229 | 0.1341 | 0.0762 | 0.1731 | 0.00781 | 0.0521 | 0.0910 | 0.0419 | 0.0623 | 0.3913 | 0.000098 |

| 308.15 | 0.1917 | 0.00281 | 0.1553 | 0.0881 | 0.1985 | 0.00932 | 0.0607 | 0.1049 | 0.0488 | 0.0724 | 0.4408 | 0.000115 |

| 313.15 | 0.2198 | 0.00345 | 0.1794 | 0.1016 | 0.2272 | 0.01112 | 0.0706 | 0.1207 | 0.0568 | 0.0839 | 0.4952 | 0.000135 |

| 318.15 | 0.2518 | 0.00424 | 0.2067 | 0.1169 | 0.2594 | 0.01326 | 0.0819 | 0.1385 | 0.0661 | 0.0972 | 0.5548 | 0.000158 |

| 323.15 | 0.2881 | 0.00521 | 0.2376 | 0.1343 | 0.2957 | 0.01581 | 0.0948 | 0.1585 | 0.0768 | 0.1124 | 0.6198 | 0.000186 |

Experimental Protocol: Isothermal Shake-Flask Method

The solubility data presented was obtained using a reliable and commonly employed isothermal shake-flask method.[2][3] This method is a standardized procedure for determining the equilibrium solubility of a solid compound in a liquid solvent.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each of the selected solvents in separate vials.

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker. The mixtures are agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle, resulting in a clear supernatant.

-

Sample Withdrawal and Preparation: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled pipette to maintain the equilibrium temperature. The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the filtered solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This involves diluting the sample to a concentration that falls within the linear range of a previously established calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Spectroscopic Analysis of 4-Chloro-2-nitroaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not fully available in search results |

Note: Specific peak assignments and coupling constants for ¹H NMR were not fully available in the aggregated search results. Researchers should refer to the raw spectral data for detailed interpretation.

Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4]

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Note: Specific peak assignments for ¹³C NMR were not fully available in the aggregated search results. The number of unique carbon signals is consistent with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are listed below.

Table 3: IR Spectroscopic Data for this compound [5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong | N-H stretch (amine) |

| ~1620-1580 | Strong | N-H bend (amine) |

| ~1520-1480 | Strong | Asymmetric NO₂ stretch |

| ~1350-1310 | Strong | Symmetric NO₂ stretch |

| ~1300-1250 | Medium | C-N stretch (aromatic amine) |

| ~850-750 | Strong | C-H out-of-plane bend (aromatic) |

| ~750-700 | Strong | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Spectroscopic Data for this compound [6][8]

| λmax (nm) | Solvent | Notes |

| ~398 | Ethanol (B145695) | UV cut-off wavelength.[8] |

| Specific λmax not available | Not specified | Sadtler Research Laboratories Spectral Collection data exists.[6] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample of this compound for NMR spectroscopy.[9][10][11]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.[2][4]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube to remove any contaminants.

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For aromatic compounds, the spectral window for ¹H NMR is typically 0-12 ppm and for ¹³C NMR is 0-160 ppm.[12][13]

-

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.[7][14][15][16]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

Transfer the powder into a pellet-pressing die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy Protocol

This protocol details the procedure for obtaining a UV-Vis absorption spectrum of this compound in solution.[17][18][19]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

Prepare a blank sample containing only the solvent.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

-

Run a baseline correction or "zero" the instrument with the blank.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound (89-63-4) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound (89-63-4) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound (89-63-4) IR Spectrum [m.chemicalbook.com]

- 6. This compound | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. webassign.net [webassign.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. longdom.org [longdom.org]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. agilent.com [agilent.com]

4-Chloro-2-nitroaniline: A Comprehensive Material Safety Data Sheet

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the material safety data for 4-Chloro-2-nitroaniline, a chemical intermediate primarily used in the synthesis of dyes and pigments.[1] Due to its hazardous properties, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide consolidates critical safety information, including physical and chemical properties, toxicological data, and handling procedures, presented in a clear and accessible format for laboratory and industrial settings.

Core Safety and Hazard Information

This compound is classified as a highly toxic substance that can be fatal if swallowed, inhaled, or in contact with skin.[2][3] It may also cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[3][4] The substance is also toxic to aquatic life with long-lasting effects.[2]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[2][5] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[2][5] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[2][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

| Suspected of causing genetic defects | H341.[6] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. It is an orange crystalline powder that is practically insoluble in water.[4][7]

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2][8][9] |

| Appearance | Orange crystalline powder | [4][7] |

| Melting Point | 115 - 119 °C (239 - 246.2 °F) | [3][4] |

| Flash Point | 191 °C (375.8 °F) | [3] |

| Autoignition Temperature | 530 °C (986 °F) | [3] |

| Solubility in Water | Insoluble | [4][7][10] |

| Density | 1.37 - 1.494 g/mL | [11][12] |

| Vapor Pressure | 0.000667 mmHg at 25°C | [12] |

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Healthy, young adult rodents (typically rats) are used. At least 5 animals of the same sex are used for each dose level.[3]

-

Housing and Feeding: Animals are housed in standard laboratory conditions. They are fasted overnight before administration of the test substance.[3]

-

Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group, typically via gavage.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[3]

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated. For this compound, reported LD50 values include 400 mg/kg bw in rats and 800 mg/kg bw in mice.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This method determines the potential for a substance to cause toxicity through skin contact.

-

Test Animals: Albino rabbits are the preferred species.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A single dose of the test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.

-

Data Analysis: The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animal: A single albino rabbit is typically used for the initial test.[7]

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a small patch of clipped skin (approximately 6 cm²).[7] The site is then covered with a gauze patch.

-

Exposure: The exposure duration is 4 hours.[7]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: Healthy, adult albino rabbits are used.[12]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis (swelling).[8] The observation period can be extended to 21 days to evaluate the reversibility of the effects.[12]

-

Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[8]

Safety and Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield (EN 166) are required.[7]

-

Skin Protection: Wear protective gloves (EN 374) and chemical-resistant clothing (EN 14605 or EN 13034) to prevent skin contact.[7] In case of dust production, dustproof clothing (EN 13982) and head/neck protection are necessary.[7]

-

Respiratory Protection: In the presence of dust, a dust mask with a P3 filter or a combined gas/dust mask with an A/P3 filter should be used.[7] For heating, a full-face mask with a type A filter is recommended.[7]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Use spark- and explosion-proof appliances, especially when handling the substance in a finely divided state.[7]

Handling and Storage

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3][4]

-

Take precautions against electrostatic charges.[7]

-

Do not eat, drink, or smoke when using this product.[3]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[3]

-

Specific Hazards: Dust can form an explosive mixture with air.[13] Hazardous combustion products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Visualized Workflows

Safe Handling and Storage Workflow

Caption: Workflow for safe handling and storage of this compound.

Acute Dermal Irritation Test (OECD 404) Workflow

Caption: Generalized workflow for an acute dermal irritation test based on OECD 404.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. oecd.org [oecd.org]

A Technical Guide to Sourcing 4-Chloro-2-nitroaniline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available 4-Chloro-2-nitroaniline (CAS No. 89-63-4), a key intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1][2][3] This document outlines key technical specifications from various suppliers, details relevant experimental protocols, and presents logical workflows to aid in the procurement and application of this compound for research and development purposes.

Commercial Supplier Landscape

The acquisition of high-purity this compound is crucial for the success of downstream applications, particularly in pharmaceutical synthesis where impurities can impact drug efficacy and safety.[2] A variety of chemical suppliers offer this compound at different grades and quantities. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich | 99% | 250g | 89-63-4 | C₆H₅ClN₂O₂ | Melting point: 117-119 °C |

| TCI America | >98.0% (GC)[4] | 500g[5] | 89-63-4[4] | C₆H₅ClN₂O₂[6] | Available through Fisher Scientific[6] |

| Otto Chemie Pvt Ltd | 99%[7] | Inquiry required | 89-63-4[7] | ClC₆H₃(NO₂)NH₂[7] | Grade: for synthesis[7] |

| CymitQuimica | 98% | Inquiry required | 89-63-4[1] | C₆H₅ClN₂O₂[1] | Appears as a light yellow to brown powder or crystal[1] |

| H. Ramesh Kumar | 99% | Minimum Order: 25 kg | Not explicitly stated, but context implies 89-63-4 | C₆H₅ClN₂O₂[8] | Physical Form: Powder, Crystal[8] |

Key Experimental Protocols

This compound is a versatile precursor in organic synthesis. The following protocols are representative of its use in forming new chemical entities.

General Protocol for N-Alkylation

A common application of this compound is in N-alkylation reactions to introduce functionalized side chains. The following is a generalized procedure for the synthesis of N-(2-chloroethyl)-4-nitroaniline derivatives.[9]

Procedure:

-

Dissolve 4-nitroaniline (B120555) (1.0 eq) in dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension at room temperature for 15-20 minutes.[9]

-

Add 1-bromo-2-chloroethane (B52838) (1.2-1.5 eq) dropwise to the reaction mixture.[9]

-

Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[9]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[9]

Synthesis of Schiff Bases

This compound can also be used in the synthesis of Schiff bases, which are compounds with a wide range of biological activities. A representative protocol for the synthesis of 4-chloro-N-(2-nitrobenzylidene)aniline is described below.[10]

Procedure:

-

Dissolve 2-nitrobenzaldehyde (B1664092) in absolute ethanol.

-

Add 4-chloroaniline (B138754) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.[10]

-

Monitor the reaction for the precipitation of the product and completion by TLC.[10]

-

Cool the mixture to 0 °C and collect the product by filtration.[10]

-

Dry the solid product to obtain 4-chloro-N-(2-nitrobenzylidene)aniline.[10]

Visualizing Workflows and Relationships

To aid in the decision-making and experimental planning processes, the following diagrams illustrate key logical and procedural workflows.

References

- 1. CAS 89-63-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 89-63-4 [chemicalbook.com]

- 4. This compound | 89-63-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound, 99% 89-63-4 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 8. This compound ( P.C.O.N.A ) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 9. benchchem.com [benchchem.com]

- 10. CN105585509A - Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline - Google Patents [patents.google.com]

A Technical Guide to the Historical Discovery and Synthesis of 4-Chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 4-chloro-2-nitroaniline, a key intermediate in the production of dyes, pigments, and pharmaceuticals.[1][2] This document details the primary synthetic routes, including the amination of dichloronitrobenzene isomers, and presents quantitative data and detailed experimental protocols for these methods. Additionally, it features diagrams of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction: Historical Context and Significance

The development of synthetic organic chemistry in the late 19th and early 20th centuries led to the discovery and production of a vast array of aromatic compounds that became the foundation of the modern chemical industry. Among these, nitroaniline derivatives emerged as crucial building blocks, particularly for the burgeoning dye industry. This compound (also known as p-chloro-o-nitroaniline) established itself as a valuable intermediate due to the reactivity of its functional groups, which allows for a variety of subsequent chemical modifications.[1][2] Its primary application has been in the synthesis of azo dyes and pigments.[1]

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its preparation is intrinsically linked to the broader exploration of reactions on chlorinated nitroaromatic compounds. A common and historically significant method for the synthesis of aryl amines is the Ullmann condensation, first reported by Fritz Ullmann and his student Bielecki in 1901, which involves the copper-catalyzed reaction between an aryl halide and an amine.[3][4] Although modern methods are now more common, the principles of nucleophilic aromatic substitution seen in Ullmann-type reactions are fundamental to the synthesis of this compound.

Primary Synthetic Routes

The two main industrial and laboratory methods for the synthesis of this compound involve the amination of dichloronitrobenzene isomers. The regioselectivity of the amination is dictated by the activating effect of the nitro group, which facilitates nucleophilic substitution of a chlorine atom, particularly at the ortho and para positions.

Amination of 1,4-Dichloro-2-nitrobenzene

A prevalent method for the synthesis of this compound is the selective ammonolysis of 1,4-dichloro-2-nitrobenzene.[1][5] In this reaction, the chlorine atom ortho to the nitro group is preferentially substituted by an amino group.

Reaction Scheme:

References

Unlocking the Potential of 4-Chloro-2-nitroaniline: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Chemical Intermediate for Drug Discovery, Agrochemicals, and Advanced Materials

Introduction: 4-Chloro-2-nitroaniline (4C2NA), a substituted nitroaromatic amine, is a pivotal building block in the synthesis of a diverse array of commercially significant organic compounds. While traditionally utilized in the manufacturing of dyes, pigments, and agrochemicals, emerging research is continually unveiling its potential in novel applications, including the development of new pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its properties, synthesis, metabolic pathways, and promising avenues for future research.

Core Chemical and Physical Properties

This compound is a yellow to orange crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 89-63-4 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid/powder | [1] |

| Melting Point | 117-119 °C | [4] |

| Boiling Point | 353.9 °C at 760 mmHg | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone | [1] |

| pKa | -1.53 (predicted) |

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the amination of 1,4-dichloro-2-nitrobenzene (B41259). The nitro group activates the adjacent chlorine atom towards nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound from 1,4-Dichloro-2-nitrobenzene

Reaction:

Procedure:

A detailed experimental protocol for the amination of 1,4-dichloro-2-nitrobenzene is outlined in various patents. A general laboratory-scale procedure is as follows:

-

In a high-pressure autoclave, a mixture of 1,4-dichloro-2-nitrobenzene and a suitable solvent (e.g., water or an alcohol) is charged.

-

Aqueous ammonia (B1221849) is added in excess.

-

The reactor is sealed and heated to a temperature typically ranging from 150-200°C. The pressure will increase due to the vapor pressure of the solvent and ammonia.

-

The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling, the excess ammonia is carefully vented.

-

The reaction mixture is then worked up by filtration to isolate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with a purity of over 99%.[5]

The reactivity of this compound is primarily dictated by the amino and nitro groups, as well as the chloro substituent on the aromatic ring. The amino group can be diazotized and coupled to form azo dyes, while the nitro group can be readily reduced to an amine, opening up a plethora of synthetic possibilities.

Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile and for the design of prodrugs. In mammals, the metabolism primarily involves the reduction of the nitro group.

The initial step, catalyzed by nitroreductases, is the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine (B1172632) and finally to the corresponding diamine, 4-chloro-1,2-phenylenediamine. These reactive intermediates can potentially interact with cellular macromolecules.

Microbial degradation of chloro-nitroaromatic compounds has also been a subject of interest for bioremediation. Studies on related compounds have shown that bacteria can degrade them through various oxidative and reductive pathways.[6][7][8][9]

Potential Research Areas

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel molecules with diverse biological activities and material properties.

Drug Discovery and Development

While direct evidence of this compound as a precursor for currently marketed drugs is limited, its structural motifs are present in many bioactive molecules. Its derivatives are promising candidates for:

-

Benzimidazole (B57391) Synthesis: The reduction of the nitro group in this compound yields 4-chloro-1,2-phenylenediamine, a key precursor for the synthesis of benzimidazoles.[10] Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.[11] Research into novel benzimidazole derivatives starting from this compound could lead to the discovery of new therapeutic agents.

-

Phenothiazine (B1677639) Derivatives: Phenothiazines are another class of heterocyclic compounds with significant biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[12][13] While the direct synthesis from this compound is not straightforward, its derivatives could potentially be used in multi-step syntheses of novel phenothiazine analogues.[14][15]

-

Kinase Inhibitors: The nitroaniline scaffold is present in some kinase inhibitors.[16] The development of a library of this compound derivatives for screening against various kinases could be a fruitful area of research for identifying new anticancer agents.

Agrochemicals

This compound is a known intermediate in the synthesis of certain herbicides.[17] Further research could focus on the development of new and more effective agrochemicals by modifying its structure. The presence of the chlorine and nitro groups offers multiple points for diversification, allowing for the fine-tuning of herbicidal activity, selectivity, and environmental persistence.

Dyes and Pigments

This is the most established application of this compound. It serves as a diazo component in the synthesis of various azo dyes and pigments.[6] Research in this area could focus on the synthesis of novel colorants with improved properties such as lightfastness, thermal stability, and solubility in environmentally friendly solvents.

Materials Science

The electron-withdrawing nitro group and the electron-donating amino group in this compound give it interesting electronic properties. This makes it a potential candidate for the synthesis of organic materials with applications in electronics and photonics.

Toxicology and Safety

This compound is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[13] Chronic exposure may cause damage to organs.

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 400 mg/kg | Rat | [14] |

| Oral LD50 | 800 mg/kg | Mouse | [10] |

| Oral LD50 | 3000 mg/kg | Guinea Pig | [10] |